molecular formula C16H13FN4OS2 B10986948 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10986948
M. Wt: 360.4 g/mol
InChI Key: GJVIRFQNGHZPKK-UHFFFAOYSA-N
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Description

“N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide” is a mouthful, but its structure holds promise! Let’s break it down:

  • The compound features a thiadiazole ring fused with a thiazole ring, creating a unique hybrid nucleus.
  • Its hydrogen bond-accepting and donating properties make it an intriguing pharmacophore.
  • Researchers have explored its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition.

Preparation Methods

Synthetic Routes:: An efficient synthesis involves nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene. This metal-free protocol yields 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in excellent yields .

Chemical Reactions Analysis

Reactions::

  • The compound may undergo oxidation, reduction, and substitution reactions.
  • Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
  • Major products depend on reaction conditions and substituents.

Scientific Research Applications

Multifunctional Uses::

  • Chemistry: As a synthetic intermediate for novel compounds.
  • Biology: Potential as enzyme inhibitors (carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity).
  • Medicine: Anticancer, antimicrobial, and anti-inflammatory properties.
  • Industry: Drug design and development.

Mechanism of Action

Molecular Targets::

  • Specific interactions with various receptors.
  • Further studies needed to elucidate precise pathways.

Comparison with Similar Compounds

Uniqueness::

Properties

Molecular Formula

C16H13FN4OS2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H13FN4OS2/c17-11-5-3-9(4-6-11)14-18-12(8-23-14)7-13(22)19-16-21-20-15(24-16)10-1-2-10/h3-6,8,10H,1-2,7H2,(H,19,21,22)

InChI Key

GJVIRFQNGHZPKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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